molecular formula C32H41N11O4 B14249297 L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide CAS No. 308340-70-7

L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide

Cat. No.: B14249297
CAS No.: 308340-70-7
M. Wt: 643.7 g/mol
InChI Key: OVIZBCMXCJAPHP-PGXSJUQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide involves its interaction with specific receptors and signaling pathways. It primarily targets melanocortin receptors, leading to various biological effects such as modulation of immune responses and regulation of pigmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide is unique due to its specific amino acid sequence and structural modifications, which confer distinct biological activities and therapeutic potential .

Properties

CAS No.

308340-70-7

Molecular Formula

C32H41N11O4

Molecular Weight

643.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C32H41N11O4/c33-23(15-21-17-37-18-40-21)29(45)43-27(13-19-7-2-1-3-8-19)31(47)41-25(11-6-12-38-32(35)36)30(46)42-26(28(34)44)14-20-16-39-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,39H,6,11-15,33H2,(H2,34,44)(H,37,40)(H,41,47)(H,42,46)(H,43,45)(H4,35,36,38)/t23-,25-,26-,27+/m0/s1

InChI Key

OVIZBCMXCJAPHP-PGXSJUQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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